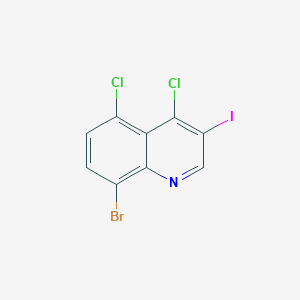
8-Bromo-4,5-dichloro-3-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4,5-dichloro-3-iodoquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 8-Bromo-4,5-dichloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. The introduction of halogen atoms can be achieved through halogenation reactions using appropriate halogenating agents. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using chlorine or thionyl chloride, and iodination using iodine or iodinating reagents like iodine monochloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
8-Bromo-4,5-dichloro-3-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include organometallic reagents, amines, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4,5-dichloro-3-iodoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of halogenated quinolines on biological systems.
Wirkmechanismus
The mechanism of action of 8-Bromo-4,5-dichloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved would depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4,5-dichloro-3-iodoquinoline can be compared with other halogenated quinolines, such as:
- 8-Bromoquinoline
- 4,5-Dichloroquinoline
- 3-Iodoquinoline
These compounds share similar structural features but differ in the number and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound makes it distinct and potentially more versatile in chemical reactions and applications .
Eigenschaften
IUPAC Name |
8-bromo-4,5-dichloro-3-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSKITWCKMTROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














